molecular formula C16H15FN4O2S B2951024 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 942007-47-8

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2951024
CAS No.: 942007-47-8
M. Wt: 346.38
InChI Key: IASQAFATDSINJP-UHFFFAOYSA-N
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Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H15FN4O2S and its molecular weight is 346.38. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-10-8-13(19-23-10)15(22)20-4-6-21(7-5-20)16-18-12-3-2-11(17)9-14(12)24-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASQAFATDSINJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Structural Overview

This compound features a complex structure that includes:

  • A piperazine ring which is often associated with various pharmacological properties.
  • A fluorobenzo[d]thiazole moiety , which may enhance lipophilicity and biological activity.
  • An isoxazole ring , known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown promising antibacterial effects against various pathogens. The presence of the fluorine atom in this compound may contribute to enhanced activity compared to non-fluorinated analogs .

Anticancer Properties

Studies have demonstrated that compounds containing isoxazole and benzothiazole derivatives can inhibit cancer cell proliferation. For example, related compounds have been evaluated for their antiproliferative effects on human cancer cell lines, showing IC50 values in the low micromolar range . The mechanism by which these compounds exert anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation.

Neuropharmacological Effects

The piperazine component is often associated with anxiolytic and antidepressant activities. Preliminary studies suggest that this compound may interact with neurotransmitter systems, although specific mechanisms remain to be elucidated.

The exact mechanism of action for (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is still under investigation. However, it is believed to interact with various biological targets, including:

  • Enzymes involved in metabolic pathways.
  • Receptors linked to neurotransmission and cancer cell signaling pathways.

Further molecular docking studies are necessary to clarify these interactions and their implications for pharmacological applications .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole core : This can be achieved through reactions involving 6-fluorobenzo[d]thiazole derivatives.
  • Piperazine formation : The piperazine ring is introduced using coupling reagents such as EDCI and HOBt.
  • Introduction of the isoxazole group : This step may involve cyclization reactions or acylation methods.

Case Studies

Recent studies have highlighted the potential of similar compounds in various therapeutic areas:

  • Anticancer Activity : A study evaluating a series of benzothiazole derivatives found significant activity against several cancer cell lines, suggesting that modifications can enhance efficacy .
  • Antimicrobial Properties : Another research effort demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, emphasizing the need for further exploration in drug development .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesBiological Activity
6-FluorobenzothiazoleFluorinated benzothiazoleAntimicrobial
Furan DerivativesFuran ring systemsAnticancer
Piperazine AnaloguesPiperazine scaffoldAnxiolytic effects

The unique combination of structural elements in (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone may enhance its lipophilicity and overall biological activity compared to simpler analogs.

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